molecular formula C62H70N4O22S2 B052684 Bis(14-thiadaunomycin) CAS No. 116978-91-7

Bis(14-thiadaunomycin)

Cat. No.: B052684
CAS No.: 116978-91-7
M. Wt: 1287.4 g/mol
InChI Key: QRRWKTLCKQSSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(14-thiadaunomycin) is a synthetic bis-anthracycline derivative derived from the parent compound daunomycin (also known as daunorubicin), a well-established chemotherapeutic agent. Synthesized and characterized via advanced analytical techniques such as $^{13}\text{C}$-NMR and reversed-phase high-performance liquid chromatography (HPLC), this compound exhibits unique structural modifications, including a sulfur-containing moiety at the 14-position of the aglycone ring system .

A defining feature of Bis(14-thiadaunomycin) is its self-association behavior in aqueous solutions, which enhances its stability and influences its pharmacokinetic properties. Unlike daunomycin, which intercalates into DNA as a monomer, Bis(14-thiadaunomycin) demonstrates bis-intercalation—a mode of DNA binding where two drug molecules simultaneously insert their planar chromophores into adjacent base pairs. This mechanism results in a 200-fold increase in DNA residence time compared to daunomycin, suggesting superior DNA-binding affinity and prolonged target engagement .

Despite these advantages, in vitro studies using V79 Chinese hamster ovarian leukemia cells revealed a paradoxical reduction in cytotoxicity relative to daunomycin, despite comparable cellular uptake levels. This discrepancy underscores the complex relationship between DNA-binding kinetics and therapeutic efficacy, a topic explored in depth by Skorobogaty et al. (1988) .

Properties

CAS No.

116978-91-7

Molecular Formula

C62H70N4O22S2

Molecular Weight

1287.4 g/mol

IUPAC Name

N,N'-bis[2-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl]sulfanylethyl]butanediamide

InChI

InChI=1S/C62H70N4O22S2/c1-25-51(71)31(63)17-41(85-25)87-35-21-61(81,19-29-45(35)59(79)49-47(55(29)75)53(73)27-7-5-9-33(83-3)43(27)57(49)77)37(67)23-89-15-13-65-39(69)11-12-40(70)66-14-16-90-24-38(68)62(82)20-30-46(36(22-62)88-42-18-32(64)52(72)26(2)86-42)60(80)50-48(56(30)76)54(74)28-8-6-10-34(84-4)44(28)58(50)78/h5-10,25-26,31-32,35-36,41-42,51-52,71-72,75-76,79-82H,11-24,63-64H2,1-4H3,(H,65,69)(H,66,70)

InChI Key

QRRWKTLCKQSSAZ-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCNC(=O)CCC(=O)NCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCNC(=O)CCC(=O)NCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O

Synonyms

bis(14-thiadaunomycin)

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

DNA Binding Kinetics: Bis(14-thiadaunomycin) exhibits a 200-fold longer DNA residence time than daunomycin due to its bis-intercalative binding mode.

Cytotoxicity Paradox: The reduced cytotoxicity of Bis(14-thiadaunomycin) may stem from altered intracellular trafficking, delayed drug activation, or impaired topoisomerase II inhibition—a mechanism critical for daunomycin’s activity .

Pharmacodynamic Implications : The study highlights that DNA-binding affinity alone is insufficient to predict therapeutic efficacy , emphasizing the need to optimize pharmacokinetic and pharmacodynamic interplay in anthracycline design .

Mechanistic Insights

Daunomycin’s cytotoxicity primarily arises from DNA intercalation, topoisomerase II inhibition, and free radical generation. This hypothesis aligns with observations of prolonged DNA binding but reduced cell death .

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